molecular formula C30H38O4 B223142 Stellettin A CAS No. 160796-24-7

Stellettin A

Cat. No.: B223142
CAS No.: 160796-24-7
M. Wt: 462.6 g/mol
InChI Key: CXOJYPVZDPNKAI-GZUNWUDUSA-N
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Description

The compound “Stellettin A” is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the cyclopenta[a]naphthalene core and the introduction of the various substituents. Typical synthetic routes may include:

    Cyclization Reactions: Formation of the cyclopenta[a]naphthalene core through cyclization reactions.

    Functional Group Transformations: Introduction of the ketone and pyran groups through functional group transformations.

    Double Bond Formation: Formation of the conjugated dienylidene system through elimination or condensation reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as chromatography and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of ketones to alcohols or alkenes to alkanes.

    Substitution: Replacement of substituents with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

Biology

Medicine

The compound may have potential therapeutic applications, such as acting as a lead compound for drug development.

Industry

In industry, the compound could be used as a precursor for the synthesis of more complex molecules or as a functional material in various applications.

Mechanism of Action

The mechanism by which the compound exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Stellettin A: Similar in structure but with different substituents.

    This compound: Similar in structure but with different functional groups.

Uniqueness

The compound’s unique combination of rings, double bonds, and functional groups distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.

Biological Activity

Stellettin A is a compound derived from marine sponges, specifically from the genus Stelletta. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is classified as an isomalabaricane triterpenoid. Its unique structure contributes to its diverse biological activities. The compound's molecular formula and structural characteristics are essential for understanding its interaction with biological systems.

The biological activity of this compound involves several mechanisms:

In Vitro Studies

  • Antitumor Activity : In vitro studies have demonstrated that this compound can significantly inhibit the growth of various cancer cell lines, including glioblastoma and non-small cell lung cancer (NSCLC) cells. For instance, an IC50 value of 0.022 μM was reported for NSCLC A549 cells, indicating potent antiproliferative activity .
  • Mechanistic Insights : Investigations into the mechanisms revealed that this compound induces G1 cell cycle arrest and apoptosis through modulation of cyclin-CDK complexes. It also activates autophagy pathways, providing a multifaceted approach to inhibiting tumor growth .

In Vivo Studies

While in vitro results are promising, in vivo studies are crucial for assessing the therapeutic potential of this compound. Current research is ongoing to evaluate its efficacy in animal models, particularly concerning its neuroprotective effects and antitumor activity.

Case Studies

Several case studies have highlighted the potential applications of marine-derived compounds like this compound:

  • Case Study on Neuroprotection : Research focusing on marine sponge extracts has shown that compounds similar to this compound can protect against neurotoxic agents in zebrafish models. These findings suggest a potential pathway for developing treatments for neurodegenerative diseases .
  • Anticancer Applications : A case study evaluating the effects of marine sponge extracts indicated significant reductions in tumor growth in xenograft models when treated with compounds related to this compound. This underscores the importance of further exploration into its clinical applications .

Comparative Analysis of Related Compounds

CompoundSourcePrimary ActivityIC50 (μM)Notes
This compoundStellettaAntitumor0.022Induces apoptosis and autophagy
Stellettin BJaspis stelliferaNeuroprotection & Antitumor1.0Protects SH-SY5Y cells from damage
Stellatamide AStellettaAntifungal & Anticancer5.1Inhibits calmodulin-dependent processes

Properties

IUPAC Name

(3Z)-3a,6,6,9a-tetramethyl-3-[(3E,5E)-6-(5-methyl-6-oxopyran-2-yl)hepta-3,5-dien-2-ylidene]-4,5,5a,8,9,9b-hexahydro-1H-cyclopenta[a]naphthalene-2,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38O4/c1-18(22-12-11-20(3)27(33)34-22)9-8-10-19(2)26-21(31)17-24-29(6)16-14-25(32)28(4,5)23(29)13-15-30(24,26)7/h8-12,23-24H,13-17H2,1-7H3/b10-8+,18-9+,26-19+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOJYPVZDPNKAI-GZUNWUDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(OC1=O)C(=CC=CC(=C2C(=O)CC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(OC1=O)/C(=C/C=C/C(=C/2\C(=O)CC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160796-24-7
Record name Stellettin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160796247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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